4-Fluorobenzo[b]thiophene
CAS No.: 310466-38-7
Cat. No.: VC2255374
Molecular Formula: C8H5FS
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 310466-38-7 |
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Molecular Formula | C8H5FS |
Molecular Weight | 152.19 g/mol |
IUPAC Name | 4-fluoro-1-benzothiophene |
Standard InChI | InChI=1S/C8H5FS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H |
Standard InChI Key | AOIWFWNSLJDPSZ-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C=CSC2=C1)F |
Canonical SMILES | C1=CC(=C2C=CSC2=C1)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Basic Properties
4-Fluorobenzo[b]thiophene belongs to the family of fluorinated heterocyclic compounds, specifically classified within the benzo[b]thiophene derivatives. The structural arrangement consists of a benzene ring fused to a thiophene ring, with the distinctive feature being the fluorine atom at the fourth position of the benzene component. This positioning of the fluorine atom significantly influences the compound's electronic properties, reactivity patterns, and potential applications in various fields.
The basic molecular structure of 4-Fluorobenzo[b]thiophene can be understood through its core components:
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A five-membered thiophene ring containing one sulfur atom
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A six-membered benzene ring fused to the thiophene ring at the b-face
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A fluorine atom attached at the fourth position of the benzene ring
This structural arrangement creates a planar, aromatic system with distinctive electronic properties that differ from its non-fluorinated counterpart. The presence of the fluorine atom introduces electron-withdrawing effects that alter the electron density distribution throughout the molecule, influencing its chemical behavior and reactivity patterns.
Physical and Chemical Properties
The incorporation of fluorine into the benzo[b]thiophene scaffold results in significant alterations to the compound's physical and chemical properties. While 4-Fluorobenzo[b]thiophene retains the aromaticity and basic reactivity patterns of benzo[b]thiophene, the electron-withdrawing nature of fluorine modifies its electronic structure, creating distinctive chemical behavior.
Table 1. Key Physical and Chemical Properties of 4-Fluorobenzo[b]thiophene
The fluorine substituent introduces significant electronic effects that distinguish 4-Fluorobenzo[b]thiophene from its non-fluorinated analogue. As observed in related fluorinated heterocycles, the fluorine atom enhances co-planarity of the molecular backbone, which can significantly impact aggregation behavior and electronic properties in materials applications .
Synthesis Methods and Approaches
Standard Synthetic Routes
Several synthetic methodologies have been developed for the preparation of 4-Fluorobenzo[b]thiophene, each with specific advantages depending on the desired scale, purity, and accessibility of starting materials. The synthesis approaches can be broadly categorized into direct fluorination methods and cyclization of pre-fluorinated precursors.
One common approach involves the cyclization of 4-fluorophenylacetylene with appropriate sulfur sources under controlled conditions. Alternatively, 4-fluorobenzoyl chloride can be reacted with thiourea followed by cyclization to produce the desired benzo[b]thiophene scaffold with the fluorine atom correctly positioned.
A representative synthetic route similar to those employed for related fluorinated heterocycles typically follows this general procedure:
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Preparation of a suitable 4-fluorinated precursor
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Introduction of reactive groups that facilitate cyclization
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Ring-closing reaction to form the thiophene ring
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Purification and isolation of the final product
Reaction Type | Description | Typical Conditions | Products |
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Oxidation | Conversion of sulfur to higher oxidation states | H2O2, m-CPBA | Sulfoxides, sulfones |
Reduction | Modification of the thiophene ring | LiAlH4, NaBH4 | Reduced derivatives |
Electrophilic Substitution | Reaction at the thiophene ring | Lewis acids, electrophiles | Substituted derivatives |
Nucleophilic Substitution | Displacement of fluorine | Strong nucleophiles | Substituted derivatives |
Metal-catalyzed Coupling | Formation of C-C bonds | Pd catalysts, organometallics | Extended π-systems |
The presence of fluorine at the fourth position introduces a strong directing effect in reactions involving organometallic reagents. This characteristic has been observed in related fluorinated heterocycles, where treatment with alkyl Grignard reagents leads to highly regioselective transformations .
Structure-Reactivity Relationships
The reactivity of 4-Fluorobenzo[b]thiophene is significantly influenced by both electronic and steric factors. The electron-withdrawing nature of fluorine affects the electron density distribution throughout the molecule, resulting in:
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Enhanced electrophilicity at specific positions of the heterocyclic framework
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Altered acidity of adjacent C-H bonds
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Modified susceptibility toward nucleophilic attack
The strategic positioning of fluorine also influences the co-planarity of the molecular structure, which has been observed to enhance aggregation tendencies in related systems. This characteristic can be particularly important in applications involving molecular packing and intermolecular interactions .
Biological and Pharmacological Properties
Biochemical Interactions
4-Fluorobenzo[b]thiophene has demonstrated significant biochemical interactions that make it valuable for potential therapeutic applications. Available research suggests that this compound and its derivatives interact with various biological targets:
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Selective inhibition of class II histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression
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Influence on cell signaling pathways, particularly those involving HDACs and sphingosine-1-phosphate (S1P) receptors
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Altered gene expression patterns through increased acetylation of histones
The molecular mechanism underlying these effects involves specific binding interactions with target biomolecules. The fluorine substituent enhances binding affinity and selectivity toward these targets, potentially through hydrogen bonding or dipole interactions.
Structure-Activity Relationships
Studies on fluorinated heterocycles structurally related to 4-Fluorobenzo[b]thiophene have revealed important structure-activity relationships that inform potential applications:
Table 3. Structure-Activity Relationships in Fluorinated Benzo[b]thiophenes
Structural Feature | Biological Effect | Potential Application |
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Fluorine at 4-position | Enhanced binding to enzyme active sites | Enzyme inhibitors |
Benzo[b]thiophene core | Interaction with aromatic amino acid residues | Protein-ligand interactions |
Planar structure | Intercalation with DNA/RNA | Nucleic acid targeting |
Electron-withdrawing effect | Modulation of pKa and lipophilicity | Improved pharmacokinetics |
The strategic positioning of fluorine within the molecular framework significantly impacts the compound's pharmacological properties, potentially improving metabolic stability, membrane permeability, and target selectivity.
Applications and Research Implications
Pharmaceutical and Medicinal Chemistry Applications
The unique structural and electronic properties of 4-Fluorobenzo[b]thiophene make it valuable in pharmaceutical research and development. Potential applications include:
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Development of novel HDAC inhibitors for cancer treatment
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Creation of modulators for cell signaling pathways
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Design of compounds with improved pharmacokinetic properties
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Exploration as building blocks for targeted drug delivery systems
The fluorine substituent can significantly enhance drug-like properties, including increased metabolic stability, improved blood-brain barrier penetration, and enhanced binding affinity to target proteins.
Materials Science Applications
Beyond biological applications, 4-Fluorobenzo[b]thiophene and its derivatives show promise in materials science and electronic applications:
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Organic semiconductors with enhanced charge transport properties
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Components in light-emitting diodes (LEDs)
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Building blocks for advanced electronic materials
Research on related fluorinated heterocycles has demonstrated that backbone fluorination leads to increased ionization potential without significant changes in optical band gap, along with enhanced charge carrier mobilities in field-effect transistors by up to a factor of 5 . These findings suggest potential similar benefits for 4-Fluorobenzo[b]thiophene in electronic applications.
Synthetic Building Block Utility
As a versatile synthetic intermediate, 4-Fluorobenzo[b]thiophene serves as a valuable building block for the construction of more complex molecular architectures:
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Precursor for pharmaceutically active compounds
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Starting material for the synthesis of fluorinated polymers
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Component in the development of functional materials
The directed reactivity imparted by the fluorine substituent allows for regioselective transformations, enabling the precise construction of complex molecular frameworks.
Comparative Analysis with Related Compounds
Comparison with Non-fluorinated Benzo[b]thiophene
The incorporation of fluorine at the fourth position of the benzo[b]thiophene scaffold introduces distinctive properties that differentiate 4-Fluorobenzo[b]thiophene from its non-fluorinated analogue:
Table 4. Comparative Analysis of 4-Fluorobenzo[b]thiophene vs. Benzo[b]thiophene
Property | 4-Fluorobenzo[b]thiophene | Benzo[b]thiophene | Impact of Fluorination |
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Electronic Properties | More electron-deficient | Less electron-deficient | Enhanced reactivity toward nucleophiles |
Co-planarity | Increased | Baseline | Improved π-stacking, aggregation |
Binding Affinity | Enhanced | Baseline | Improved target selectivity |
Metabolic Stability | Increased | Lower | Extended half-life in biological systems |
Ionization Potential | Higher | Lower | Altered redox properties |
Charge Carrier Mobility | Increased | Baseline | Enhanced performance in electronic applications |
The differences highlighted in this comparative analysis underscore the significant impact of fluorine incorporation on the fundamental properties and potential applications of the benzo[b]thiophene scaffold.
Comparison with Positional Isomers
Beyond comparison with the non-fluorinated analogue, the properties of 4-Fluorobenzo[b]thiophene can be contrasted with those of its positional isomers, such as 2-Fluorobenzo[b]thiophene and 3-Fluorobenzo[b]thiophene:
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Positional isomers exhibit different electronic distribution patterns
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The directing effects of fluorine vary based on position
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Biological activities and binding affinities differ among isomers
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Materials properties, including aggregation behavior and charge transport, are position-dependent
Current Research Trends and Future Perspectives
Recent Advancements
Recent research on fluorinated heterocycles related to 4-Fluorobenzo[b]thiophene has focused on several key areas:
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Development of efficient and selective synthetic methodologies, including transition-metal-free approaches
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Exploration of structure-property relationships for electronic materials applications
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Investigation of biological activities and potential therapeutic applications
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Design of advanced functional materials with tunable properties
These research directions are expanding our understanding of the fundamental properties and potential applications of fluorinated heterocycles like 4-Fluorobenzo[b]thiophene.
Future Research Directions
Future research on 4-Fluorobenzo[b]thiophene is likely to explore several promising directions:
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Further elucidation of structure-activity relationships in biological systems
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Development of more efficient synthetic routes with improved yields and selectivity
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Exploration of applications in emerging technologies, such as organic electronics and photovoltaics
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Investigation of combination with other functional groups to create multifunctional materials
The continued investigation of this compound and its derivatives promises to yield valuable insights and applications across multiple disciplines, from medicinal chemistry to materials science.
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